3-Iodo-4H-chromen-4-one
Overview
Description
3-Iodo-4H-chromen-4-one is a chemical compound used in the synthesis of 2-(N-azolyl)chromones and 3-azolylthiochromones . It is a significant structural entity that belongs to the class of oxygen-containing heterocycles .
Synthesis Analysis
3-Iodochromones containing phenyl and furyl fragments at position 2 were synthesized by heterocyclization of β-ketoenamines . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Chemical Reactions Analysis
3-Iodochromones containing phenyl and furyl fragments at position 2 were synthesized by heterocyclization of β-ketoenamines . This process is part of the broader field of synthetic methodology in organic and biomolecular chemistry .Physical And Chemical Properties Analysis
3-Iodo-4H-chromen-4-one is a pale yellow crystalline powder . It has a molecular formula of C9H5IO2 and a molecular weight of 272.04 g/mol .Scientific Research Applications
Synthesis and Reactivity
Synthesis of Functionalized Chromen-4-ones : 3-Iodo-4H-chromen-4-one is a precursor for various chemical reactions. A study demonstrated the iodine-mediated synthesis of functionalized 2-(methylthio)-4H-chromen-4-ones, highlighting its role in facilitating intramolecular cyclization and halogenation reactions (Elagamy et al., 2021).
Catalytic Cyclization : In the formation of 3-iodo-2H-chromene derivatives, 3-Iodo-4H-chromen-4-one undergoes catalytic cyclization, which tolerates various functional groups. This process exemplifies migratory cycloisomerization involving hydroarylation steps (Morán-Poladura et al., 2013).
Oxidative C–C Bond Formation : A transition metal-free method for synthesizing 4H-chromen-4-ones from chroman-4-ones via oxidative C–C bond formation uses 3-Iodo-4H-chromen-4-one. This method involves tertiary butoxide radical generation and subsequent conversion to iodochroman-4-one (Agisho et al., 2020).
Transformation into Dihydrofurans and 2H-Chromenes : A novel synthesis protocol transforms 4H-chromenes into dihydrofurans and 2H-chromenes, promoted by hypervalent iodine. This protocol involves basic and acidic conditions, demonstrating the versatility of 3-Iodo-4H-chromen-4-one in synthetic transformations (Kale et al., 2020).
Nanotechnology and Catalysis
Magnetic Catalyst Synthesis : A study reported the synthesis of pyrano[3,2-c]chromen-5(4H)-ones using amino glucose-functionalized silica-coated NiFe2O4 nanoparticles. This demonstrates the role of 3-Iodo-4H-chromen-4-one in developing novel, efficient catalytic processes (Fekri et al., 2018).
Green Chemistry Applications : The use of ZnO nanoparticles for the one-pot synthesis of 4H-chromene in water is an example of green chemistry, where 3-Iodo-4H-chromen-4-one is used in a product-selective electrophilic reaction. This emphasizes its utility in eco-friendly synthesis processes (Ghosh & Das, 2013).
Biological and Photophysical Applications
Antimicrobial Activity : Microwave-assisted synthesis of 3-(arylsulfanyl)-4-hydroxy-2H-chromen-2-ones, using 3-Iodo-4H-chromen-4-one, has shown promising results in antimicrobial activity, indicating its potential in developing new antimicrobial agents (Anjaiah et al., 2018).
Optical Property Study : The photochemical synthesis of 4H-Thieno[3,2-c]chromene, involving 3-Iodo-4H-chromen-4-one, showcases its use in studying the photophysical properties of various compounds, highlighting its significance in optical materials research (Ulyankin et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-iodochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDBDDKQJHHRGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447787 | |
Record name | 3-Iodo-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4H-chromen-4-one | |
CAS RN |
122775-34-2 | |
Record name | 3-Iodo-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-IODOCHROMONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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